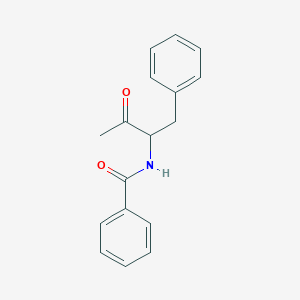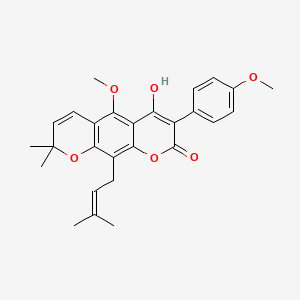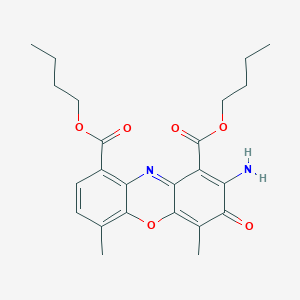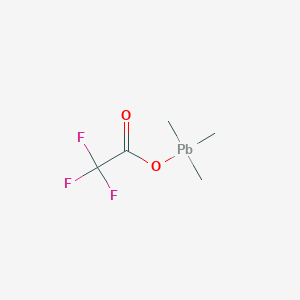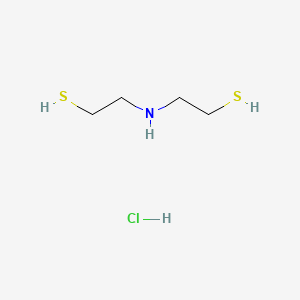
Bis(2-mercaptoethyl)amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-mercaptoethyl)amine hydrochloride is a chemical compound with the molecular formula C4H12ClNS2. It is a derivative of bis(2-mercaptoethyl)amine, where the amine group is protonated and paired with a chloride ion. This compound is known for its thiol groups, which make it highly reactive and useful in various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of bis(2-mercaptoethyl)amine hydrochloride typically involves the reaction of 2-mercaptoethanol with ammonia or an amine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation of the thiol groups. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through crystallization or distillation.
Análisis De Reacciones Químicas
Types of Reactions
Bis(2-mercaptoethyl)amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol groups can be oxidized to form disulfides.
Reduction: The compound can be reduced to regenerate the thiol groups.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reactions often occur in the presence of alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of disulfides.
Reduction: Regeneration of the free thiol groups.
Substitution: Formation of substituted amines or amides.
Aplicaciones Científicas De Investigación
Bis(2-mercaptoethyl)amine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of protein structure and function, particularly in the formation and reduction of disulfide bonds.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and as a stabilizer in various formulations.
Mecanismo De Acción
The mechanism of action of bis(2-mercaptoethyl)amine hydrochloride is primarily based on its thiol groups. These groups can form disulfide bonds with other thiol-containing molecules, which is crucial in protein folding and stability. The compound can also act as a reducing agent, breaking disulfide bonds and altering the structure and function of proteins.
Comparación Con Compuestos Similares
Similar Compounds
Bis(2-chloroethyl)amine hydrochloride: Another compound with similar structural features but different reactivity due to the presence of chloro groups instead of thiol groups.
2-Mercaptoethylamine hydrochloride: A simpler compound with only one thiol group, used in similar applications but with different reactivity and properties.
Uniqueness
Bis(2-mercaptoethyl)amine hydrochloride is unique due to its dual thiol groups, which provide it with distinct reactivity and versatility in various chemical and biological processes. This makes it particularly valuable in research and industrial applications where multiple thiol interactions are required.
Propiedades
Número CAS |
23353-12-0 |
|---|---|
Fórmula molecular |
C4H12ClNS2 |
Peso molecular |
173.7 g/mol |
Nombre IUPAC |
2-(2-sulfanylethylamino)ethanethiol;hydrochloride |
InChI |
InChI=1S/C4H11NS2.ClH/c6-3-1-5-2-4-7;/h5-7H,1-4H2;1H |
Clave InChI |
ZNGVFNBLYGBYLH-UHFFFAOYSA-N |
SMILES canónico |
C(CS)NCCS.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


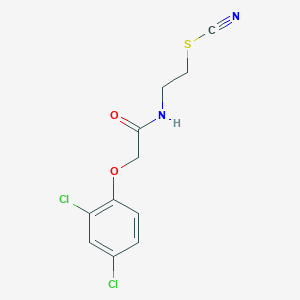

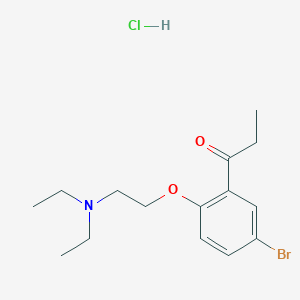
![(Ethane-1,2-diyl)bis[methyl(diphenyl)silane]](/img/structure/B14713281.png)


